molecular formula C8H5BrO2 B1266435 3-Bromophthalide CAS No. 6940-49-4

3-Bromophthalide

Cat. No. B1266435
Key on ui cas rn: 6940-49-4
M. Wt: 213.03 g/mol
InChI Key: CLMSHAWYULIVFQ-UHFFFAOYSA-N
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Patent
US04029810

Procedure details

A suspension of 1.34 g of phthalide and 1.78 g of N-bromo-succinimide in 100 ml of dry carbon tetrachloride is irradiated with an ultraviolet lamp for 30 minutes. The suspension becomes clear and then a precipitation of succinimide occurs. The reaction mixture is cooled and washed with cold, dilute sodium bicarbonate and water. Concentration of the carbon tetrachloride solution affords a solid, which on recrystallization from ether-hexane affords the title compound, mp 75° - 76° C.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][O:3]1)=[O:2].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH:7]1[CH:6]=[C:5]2[CH:4]([Br:11])[O:3][C:1](=[O:2])[C:10]2=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
1.78 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is irradiated with an ultraviolet lamp for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a precipitation of succinimide
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
WASH
Type
WASH
Details
washed with cold, dilute sodium bicarbonate and water
CUSTOM
Type
CUSTOM
Details
Concentration of the carbon tetrachloride solution affords a solid, which
CUSTOM
Type
CUSTOM
Details
on recrystallization from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(OC2=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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